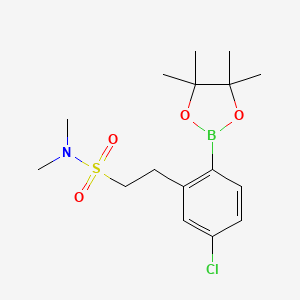![molecular formula C6H16N4 B13889606 2-[3-(Dimethylamino)propyl]guanidine CAS No. 44956-39-0](/img/structure/B13889606.png)
2-[3-(Dimethylamino)propyl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Dimethylamino)propyl]guanidine is an organic compound with the molecular formula C6H15N3 It is a derivative of guanidine, characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to the guanidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Dimethylamino)propyl]guanidine typically involves the reaction of 3-(dimethylamino)propylamine with a guanidine precursor. One common method is the guanylation reaction, where the amine reacts with an activated guanidine precursor under mild conditions. For example, the reaction can be carried out using thiourea derivatives as guanidylating agents in the presence of coupling reagents or metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity. Transition-metal-catalyzed guanidine synthesis and catalytic guanylation reactions are commonly employed in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(Dimethylamino)propyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted guanidine derivatives .
Aplicaciones Científicas De Investigación
2-[3-(Dimethylamino)propyl]guanidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is employed in studies involving protein modification and DNA interactions.
Industry: The compound is used in the production of polymers and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[3-(Dimethylamino)propyl]guanidine involves its interaction with molecular targets such as enzymes and receptors. It can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. For example, it may enhance the release of acetylcholine following a nerve impulse, affecting muscle cell membrane depolarization and repolarization .
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA)
- 2-(Dimethylamino)ethyl methacrylate (DMAEMA)
Uniqueness
2-[3-(Dimethylamino)propyl]guanidine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various molecular targets makes it valuable in research and industrial applications .
Propiedades
Número CAS |
44956-39-0 |
|---|---|
Fórmula molecular |
C6H16N4 |
Peso molecular |
144.22 g/mol |
Nombre IUPAC |
2-[3-(dimethylamino)propyl]guanidine |
InChI |
InChI=1S/C6H16N4/c1-10(2)5-3-4-9-6(7)8/h3-5H2,1-2H3,(H4,7,8,9) |
Clave InChI |
CPVHXMXPICPCIC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


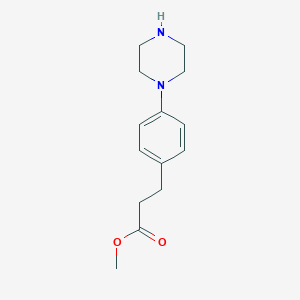
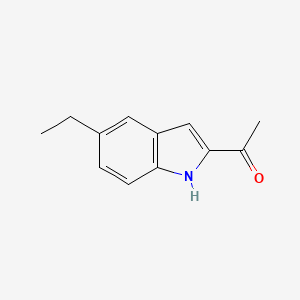
![2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine;hydrochloride](/img/structure/B13889551.png)

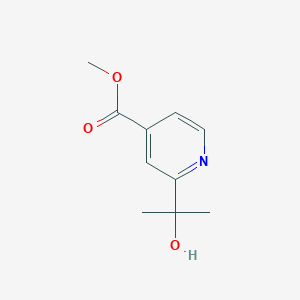
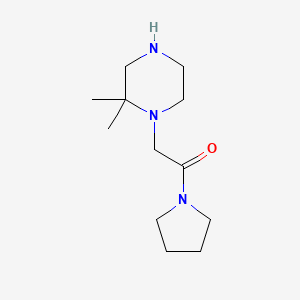
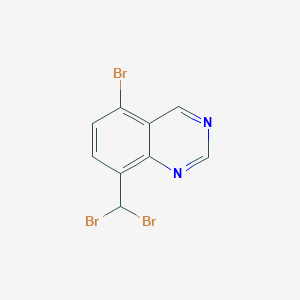
![3,3-Dimethyl-3-azoniabicyclo[3.3.1]nonan-9-one](/img/structure/B13889569.png)
![[(1aR,6bS)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol](/img/structure/B13889577.png)
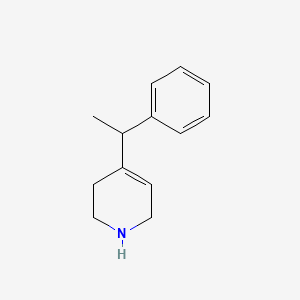
![Tetrasodium;[[3,4-dihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]oxy-oxidophosphoryl] phosphate](/img/structure/B13889583.png)

![tert-butyl-[(2S)-2,3-dimethylbutoxy]-diphenylsilane](/img/structure/B13889592.png)
